molecular formula C24H19FN2O5S B11627702 ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B11627702
M. Wt: 466.5 g/mol
InChI Key: OLOPZAUCCHAVQZ-HTXNQAPBSA-N
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Description

Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a pyrrole ring, a thiazole ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrrole and thiazole rings separately, followed by their coupling under specific conditions. The synthesis may involve the use of reagents such as 4-fluorobenzaldehyde, ethylamine, and formaldehyde.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where halogen atoms can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate include:

  • Ethyl (4-fluorobenzoyl)acetate
  • Ethyl 3-(4-fluorophenyl)-3-oxopropanoate
  • 4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid

Uniqueness

What sets this compound apart is its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Biological Activity

Ethyl 2-[3-benzoyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate (CAS Number: 381713-05-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of thiazole derivatives with pyrrol derivatives. The presence of functional groups such as the benzoyl group and the fluorophenyl moiety enhances its biological activity. The structural formula can be represented as follows:

C20H18FN2O4S\text{C}_{20}\text{H}_{18}\text{F}\text{N}_2\text{O}_4\text{S}

Key Structural Features

Feature Description
Benzoyl Group Enhances lipophilicity and bioactivity
Fluorophenyl Moiety Increases potency through electronic effects
Thiazole Ring Contributes to antimicrobial properties
Pyrrol Derivative Associated with various biological activities

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains.

Cytotoxicity and Antitumor Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. The mechanism is believed to involve the induction of apoptosis in tumor cells. A comparative analysis of cytotoxicity against different cancer cell lines is summarized below:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.5
A549 (Lung Cancer)12.0

Inhibition of Carbonic Anhydrase

The compound has also been evaluated for its inhibitory activity against various isoforms of carbonic anhydrase (CA). The results indicate potent inhibition, particularly against hCA II and hCA IX, which are implicated in tumor progression.

Isoform Inhibition Constant (K_i) Reference
hCA I3.9 nM
hCA II870.9 nM
hCA IX15.0 nM

Case Study 1: Antitumor Efficacy

A study conducted on the efficacy of this compound demonstrated significant antitumor activity in vivo. Mice bearing xenograft tumors were treated with varying doses of the compound, resulting in a dose-dependent reduction in tumor size.

Case Study 2: Antimicrobial Screening

Another study focused on evaluating the antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results showed that the compound possessed a broad spectrum of activity, with notable effectiveness against Staphylococcus aureus and Escherichia coli.

Properties

Molecular Formula

C24H19FN2O5S

Molecular Weight

466.5 g/mol

IUPAC Name

ethyl 2-[(3E)-2-(4-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H19FN2O5S/c1-3-32-23(31)21-13(2)26-24(33-21)27-18(14-9-11-16(25)12-10-14)17(20(29)22(27)30)19(28)15-7-5-4-6-8-15/h4-12,18,28H,3H2,1-2H3/b19-17+

InChI Key

OLOPZAUCCHAVQZ-HTXNQAPBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=C(C=C4)F)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=C(C=C4)F)C

Origin of Product

United States

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